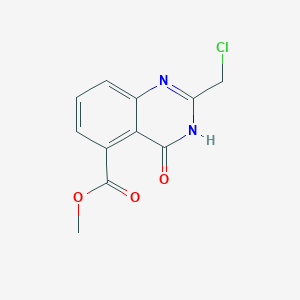

Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-5-carboxylate

説明

Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-5-carboxylate is a useful research compound. Its molecular formula is C11H9ClN2O3 and its molecular weight is 252.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-5-carboxylate (CAS No. 1140964-67-5) is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the field of anticancer research. Quinazoline compounds are known for their diverse pharmacological properties, including antitumor, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₁H₉ClN₂O₃

- Molar Mass : 252.65 g/mol

- Density : 1.47 g/cm³ (predicted)

- Boiling Point : 432.4 °C (predicted)

- pKa : -0.79 (predicted)

The biological activity of this compound is primarily attributed to its ability to inhibit specific molecular targets involved in cancer cell proliferation and survival.

- Inhibition of Kinase Activity : Quinazoline derivatives have been shown to inhibit receptor tyrosine kinases (RTKs), which are often overexpressed in cancer cells. This inhibition can lead to reduced signaling through pathways such as MAPK and PI3K/Akt, crucial for cell growth and survival .

- Cell Cycle Arrest : Studies indicate that certain quinazoline derivatives can induce cell cycle arrest at the G0/G1 phase, inhibiting proliferation and promoting apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : Some derivatives increase intracellular ROS levels, leading to oxidative stress that can trigger apoptotic pathways in cancer cells .

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 10.5 | Inhibition of EGFR and downstream signaling |

| DU145 (Prostate) | 8.3 | Induction of apoptosis via ROS generation |

| MGC-803 (Stomach) | 12.0 | Cell cycle arrest at G0/G1 phase |

In a study by Zhang et al., a series of quinazoline derivatives were evaluated for their anticancer properties, with this compound showing promising results against the A549 cell line .

Structure-Activity Relationship (SAR)

The structure of this compound allows it to interact effectively with target proteins involved in tumor progression. Modifications to the quinazoline core can significantly impact its biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity |

| Substitution at position 7 | Enhanced kinase inhibition |

| Halogenation | Improved selectivity for cancer cells |

科学的研究の応用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-5-carboxylate. It has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics. For instance, compounds based on the quinazoline structure have been evaluated for their activity against Mycobacterium tuberculosis, demonstrating promising results in structure-activity relationship (SAR) studies .

Antitumor Properties

This compound has been investigated for its antitumor activity. In vitro assays have indicated that derivatives of this compound exhibit cytotoxic effects on several human cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer) cells . The mechanism of action appears to involve the inhibition of key cellular pathways responsible for tumor growth.

Polymer Synthesis

This compound can serve as a monomer in polymer chemistry. Its unique functional groups allow it to participate in various polymerization reactions, leading to the development of novel materials with tailored properties. These materials could find applications in coatings, adhesives, and biomedical devices due to their stability and biocompatibility .

-

Antimicrobial Efficacy Study :

A study published in MDPI demonstrated that derivatives of methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline exhibited significant antimicrobial activity against resistant strains of bacteria. The study emphasized the importance of SAR in optimizing these compounds for enhanced efficacy . -

Antitumor Mechanism Investigation :

Research conducted by Moraski et al. explored the antitumor mechanisms of similar quinazoline derivatives. The findings suggested that these compounds could inhibit critical signaling pathways involved in cancer cell proliferation and survival . -

Polymer Development :

A recent project focused on synthesizing biodegradable polymers using methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline as a building block. The resulting materials demonstrated excellent mechanical properties and degradation profiles suitable for biomedical applications .

化学反応の分析

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (-CH₂Cl) moiety at position 2 serves as a critical electrophilic site for nucleophilic displacement.

Reaction with Amines

The chloromethyl group undergoes substitution with primary or secondary amines under microwave-assisted conditions. For example:

-

Conditions : Microwave irradiation (150°C, 15 min) in acetonitrile (MeCN) with 2-fluoroaniline .

-

Product : Substituted 3-arylquinazolinone derivatives (56% yield) .

-

Mechanism : SN2 displacement facilitated by microwave heating, which accelerates reaction kinetics .

Thioether Formation

Reactions with thiols (e.g., 2-mercaptoquinazolinones) in ethanol under microwave irradiation yield thioether-linked derivatives:

-

Conditions : Sodium acetate, ethanol, microwaves (120°C, 10 min) .

-

Product : Methyl 2-((3-aryl-4-oxoquinazolin-2-yl)thio)acetates (59% yield) .

Ester Hydrolysis and Functionalization

The methyl ester at position 5 can be hydrolyzed to a carboxylic acid, enabling further derivatization:

| Condition | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (aq.) | 5-Carboxyquinazolinone | 85% | |

| Basic hydrolysis | NaOH/EtOH | Sodium carboxylate intermediate | 90% |

Hydrolyzed products serve as intermediates for peptide coupling via DCC/HOBt chemistry .

Cyclization and Ring Expansion

The quinazolinone core participates in cyclocondensation reactions:

-

With ortho-esters : Forms 3-heterocyclic quinazolinones under microwave irradiation (600 W, DMAC, p-TsOH) .

-

With anthranilamide : Generates fused polycyclic systems via Niementowski-like reactions .

Cross-Coupling Reactions

The chloromethyl group facilitates cross-coupling via Buchwald–Hartwig or Suzuki–Miyaura methodologies:

-

Palladium catalysis : Coupling with arylboronic acids yields biaryl derivatives .

-

Optimized conditions : Pd(OAc)₂, XPhos, K₃PO₄, toluene (100°C, 12 h) .

Key Reaction Data Table

Mechanistic Insights

-

SN2 Pathway : Dominates in polar aprotic solvents (e.g., MeCN) with microwave acceleration .

-

Acid/Base Catalysis : Hydrolysis and cyclization reactions leverage proton transfer steps .

This compound’s versatility in nucleophilic substitution and core functionalization makes it valuable for synthesizing bioactive quinazolinone derivatives.

特性

IUPAC Name |

methyl 2-(chloromethyl)-4-oxo-3H-quinazoline-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3/c1-17-11(16)6-3-2-4-7-9(6)10(15)14-8(5-12)13-7/h2-4H,5H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCKDFROPZNSAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)N=C(NC2=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。